Solvent orange 14
Overview
Description
It is an orange-red solid used to color waxes, oils, petrol, solvents, and polishes . Historically, it was used as a food coloring agent, but due to its classification as a category 3 carcinogenic hazard, it has been banned in many countries for food-related uses . it remains valuable as a coloring reagent for non-food-related applications.
Preparation Methods
Solvent Orange 14 is synthesized through a two-step process. The first step involves the preparation of a benzene diazonium chloride solution, a diazonium salt created from the reactions of aniline . The second step involves adding the solution of the phenyl diazonium with 2-naphthol to produce the azo dye . Industrial production methods often involve mixing phthalic anhydride and 1,8-naphthylenediamine with hydrochloric acid solution, polar organic solvents, and non-ionic active catalysts .
Chemical Reactions Analysis
Solvent Orange 14 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrochloric acid, polar organic solvents, and non-ionic active catalysts . Major products formed from these reactions include different derivatives of the azo dye, such as Solvent Orange 60 .
Scientific Research Applications
Solvent Orange 14 has a wide range of scientific research applications. It is used in organic synthesis, spectrophotometry, and as a coloring reagent in various experiments. In the field of chemistry, it is employed in the dyeing of plastic materials . In biology and medicine, it is used as a staining agent for different biological samples. In industry, it is used to color hydrocarbon solvents, oils, fats, waxes, shoes, and floor polishes .
Mechanism of Action
The mechanism of action of Solvent Orange 14 involves its ability to act as a coloring reagent. It exerts its effects by binding to specific molecular targets and pathways involved in the coloration process . The azo group in its structure allows it to form stable complexes with various substrates, leading to the desired coloration .
Comparison with Similar Compounds
Solvent Orange 14 is similar to other azo dyes such as Solvent Orange 60, Sudan II, Sudan III, and Sudan IV . These compounds share similar chemical structures and properties but differ in their specific applications and stability. For example, Sudan III melts at a lower temperature compared to this compound, making it suitable for different applications . Solvent Orange 60 is used primarily in the dyeing of plastic materials .
Properties
IUPAC Name |
4-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5/c23-21-14-15-22(20-9-5-4-8-19(20)21)27-26-18-12-10-17(11-13-18)25-24-16-6-2-1-3-7-16/h1-15H,23H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWMZRAFXGWHLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C4=CC=CC=C43)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501023927 | |
Record name | C.I. Solvent Orange 14 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501023927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6368-70-3 | |
Record name | 4-[2-[4-(2-Phenyldiazenyl)phenyl]diazenyl]-1-naphthalenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6368-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. Solvent Orange 14 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501023927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Naphthalenamine, 4-[[4-(phenylazo)phenyl]azo] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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